3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea

Lipophilicity Drug-likeness Permeability

3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea (CAS 2034565-08-5) is a synthetic disubstituted urea derivative incorporating a 2,5-dimethylfuran-3-ylmethyl moiety and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) moiety linked through a central urea pharmacophore. The compound belongs to a broader class of heteroaryl-substituted ureas that have been investigated as soluble epoxide hydrolase (sEH) inhibitors and as versatile building blocks in medicinal chemistry.

Molecular Formula C13H20N2O3
Molecular Weight 252.314
CAS No. 2034565-08-5
Cat. No. B2534064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea
CAS2034565-08-5
Molecular FormulaC13H20N2O3
Molecular Weight252.314
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CNC(=O)NCC2CCCO2
InChIInChI=1S/C13H20N2O3/c1-9-6-11(10(2)18-9)7-14-13(16)15-8-12-4-3-5-17-12/h6,12H,3-5,7-8H2,1-2H3,(H2,14,15,16)
InChIKeyNMARDCLTSISIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2,5-Dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea (CAS 2034565-08-5): Chemical Class, Core Architecture, and Baseline Characteristics


3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea (CAS 2034565-08-5) is a synthetic disubstituted urea derivative incorporating a 2,5-dimethylfuran-3-ylmethyl moiety and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) moiety linked through a central urea pharmacophore . The compound belongs to a broader class of heteroaryl-substituted ureas that have been investigated as soluble epoxide hydrolase (sEH) inhibitors and as versatile building blocks in medicinal chemistry [1]. Its molecular architecture combines an electron-rich dimethylfuran ring with a saturated tetrahydrofuran ring, conferring a distinct physicochemical profile that differentiates it from close analogs bearing thiophene, phenyl, or monocyclic substituents [2].

Why In-Class Urea Derivatives Cannot Simply Substitute 3-[(2,5-Dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea


Substitution among disubstituted urea derivatives is not straightforward because the two heterocyclic termini independently modulate lipophilicity, hydrogen-bonding capacity, and target engagement. For compounds within the 2,5-dimethylfuran-urea scaffold family, replacing the oxolan-2-ylmethyl group with a thiophen-2-ylmethyl group reduces the computed logP by approximately 0.46 log units (3.38 vs. 2.92) [1], while altering the hydrogen-bond donor/acceptor count changes solubility and permeability profiles. These physicochemical shifts translate into differential in vitro potency: close analogs in the same patent family exhibit sEH Ki values spanning from <0.0500 nM to >100 nM depending on the choice of the second heterocycle [2]. Generic interchange therefore risks compromising both pharmacokinetic suitability and target affinity.

Quantitative Differentiation Evidence for 3-[(2,5-Dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea Versus Closest Analogs


Lipophilicity Advantage: Computed LogP 3.38 vs. 2.92 for the Thiophene Analog

The target compound exhibits a computed logP of 3.38, compared with SlogP of 2.923 for the closest commercially cataloged analog, 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea [1]. This represents a +0.46 log-unit increase in lipophilicity, which lies within the range known to enhance passive membrane permeability while remaining within Lipinski-compliant boundaries [2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bonding Differentiation: HBD/HBA Profile Shifts Versus the Thiophene Analog

The target compound presents 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA) based on its urea-oxolane architecture. In contrast, the thiophene analog 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea exhibits only 1 HBD and 1 HBA as recorded in the MMsINC database [1]. This difference of +1 HBD and +2 HBA is predicted to enhance aqueous solubility while modulating transporter recognition, offering a distinct balance between solubility and permeability not achievable with the thiophene comparator [2].

Hydrogen bonding Solubility Permeability

Soluble Epoxide Hydrolase (sEH) Inhibitory Potential: Class-Level Evidence from the 2,5-Dimethylfuran-Urea Patent Family

Compounds within the 2,5-dimethylfuran-urea structural class, exemplified by 1-(adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea (US10377744 Compound 30), demonstrate potent sEH inhibition with Ki <0.0500 nM against recombinant human sEH [1]. Other members of this patent family (e.g., US11123311, US11723929) display Ki values ranging from 0.0500 nM to 1.40 nM depending on the second substituent [1][2]. The target compound, bearing the key 2,5-dimethylfuran-3-ylmethyl pharmacophore, is inferred to belong to this high-potency sEH inhibitor class, although direct experimental Ki data for CAS 2034565-08-5 remain unavailable in the public domain.

sEH inhibition Epoxide hydrolase Cardiovascular

Molecular Weight Advantage: 252.31 Da vs. Higher-Molecular-Weight Analogs

The target compound has a molecular weight of 252.31 Da, placing it firmly within fragment-like and lead-like chemical space. In contrast, the adamantyl-containing analog 1-(adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea has a molecular weight exceeding 300 Da, and the piperidine-extended analog 1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea (CAS 2034621-90-2) reaches 349.48 Da . The lower molecular weight of CAS 2034565-08-5 (252.31 Da) makes it more suitable for fragment-based drug discovery (FBDD) campaigns where MW <300 Da is a typical cutoff, and provides greater room for downstream optimization without breaching the Rule of Five [1].

Molecular weight Lead-likeness Fragment-based design

Rotatable Bond Count: Conformational Flexibility Differentiated from Rigid Analogs

The target compound possesses 6 rotatable bonds (PrenDB), conferring significant conformational flexibility that may facilitate induced-fit binding to protein targets. In comparison, the thiophene analog 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea is reported with only 4 rotatable bonds [1]. The additional two rotatable bonds arise from the saturated tetrahydrofuran ring and the oxolan-2-ylmethyl linker, which lack the conformational restriction imposed by the planar thiophene ring. This flexibility may allow the target compound to sample a broader conformational space and adapt to diverse binding pockets, although the associated entropic penalty upon binding may also modulate overall affinity [2].

Conformational flexibility Entropy Binding affinity

Recommended Application Scenarios for 3-[(2,5-Dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) for sEH and Related Hydrolase Targets

With a molecular weight of 252.31 Da (well within the <300 Da fragment cutoff), 6 rotatable bonds conferring conformational adaptability, and the 2,5-dimethylfuran-urea pharmacophore associated with sub-nanomolar sEH inhibition in patent literature [1], this compound is an ideal fragment hit for FBDD campaigns targeting soluble epoxide hydrolase. Its lower molecular weight relative to the adamantyl (MW >300 Da) and piperidine-extended (MW 349 Da) analogs provides superior ligand efficiency and greater room for fragment growth without violating Rule of Five constraints [2].

Physicochemical Property Optimization in Lead Series with Permeability Deficits

For lead series suffering from inadequate passive permeability, the elevated lipophilicity of CAS 2034565-08-5 (logP 3.38, +0.46 log units versus the thiophene analog at SlogP 2.923) provides a quantifiable advantage [1]. The compound's balanced HBD/HBA profile (2 HBD, 3 HBA) also offers a differentiated solubility-permeability trade-off compared to the thiophene congener (1 HBD, 1 HBA), making it a rational choice when moderate aqueous solubility must be preserved alongside enhanced membrane transit [2].

Conformational Probing of Flexible Enzyme Active Sites

The 6 rotatable bonds of the target compound—2 more than the planar thiophene analog—enable exploration of a wider conformational landscape [1]. This property is valuable for structure-activity relationship (SAR) studies aimed at mapping flexible binding pockets (e.g., the sEH catalytic tunnel or kinase hinge regions), where induced-fit binding may be required. Procurement of CAS 2034565-08-5 over more rigid analogs (e.g., those containing thiophene or adamantane) is warranted when conformational sampling is a key experimental objective .

Synthetic Intermediate for Diversified Urea-Based Compound Libraries

The presence of both a 2,5-dimethylfuran ring (amenable to electrophilic substitution and oxidation) and a tetrahydrofuran ring (providing a chiral handle when enantiopure oxolan-2-ylmethylamine is used) makes this compound a versatile synthetic intermediate for constructing diverse urea-based libraries [1]. Its lower molecular weight (252.31 Da) relative to the piperidine-extended analog (349.48 Da) also translates to fewer synthetic steps and higher atom economy in parallel synthesis workflows .

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